1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea moiety linked to a substituted phenyl ring and a cyclohexyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3-hydroxycyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 1-(5-Chloro-2-methoxyphenyl)-3-(3-oxocyclohexyl)urea.
Reduction: Formation of 1-(5-Amino-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea.
Substitution: Formation of 1-(5-Substituted-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxyphenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxypropyl)urea: Similar structure but with a propyl group instead of a cyclohexyl group.
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxybutyl)urea: Similar structure but with a butyl group instead of a cyclohexyl group.
Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-20-13-6-5-9(15)7-12(13)17-14(19)16-10-3-2-4-11(18)8-10/h5-7,10-11,18H,2-4,8H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMLQICMDRMPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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